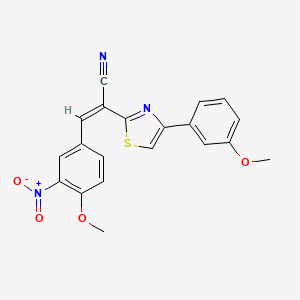

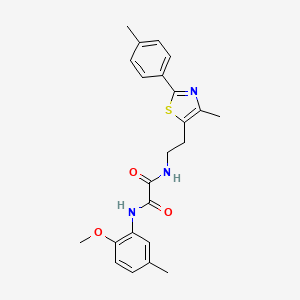

(Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile, also known as MNAT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. MNAT belongs to the class of acrylonitrile-containing compounds, which have been found to exhibit a wide range of biological activities.

Scientific Research Applications

Photoinduced Birefringence in Polymers

- Application : A derivative, PY-oCNNO2, demonstrates a property that allows it to switch from a trans (E) to a cis (Z) form upon S0–S1 excitation, similar to photochromic azobenzenes. This property can be used to create photochromic polymers, making it useful for photonic applications (Szukalski et al., 2015).

Stereoselective Synthesis and Biological Activity

- Application : The Z-acrylonitrile analogues synthesized through a new eco-friendly approach showed potential as acetylcholinesterase inhibitors. The presence of a methoxy group in the para-position of the phenyl ring was crucial for this inhibition, indicating potential medicinal applications (Parveen et al., 2014).

Cytotoxicity in Cancer Treatment

- Application : Acrylonitriles substituted with various rings demonstrated in vitro cytotoxic potency on human cancer cell lines. Compounds showed that the olfenic bond is E-configured and were significantly potent compared to standard cancer treatments, indicating potential as cancer treatment agents (Sa̧czewski et al., 2004).

Fluorescent and Colorimetric Chemosensors

- Application : A phenyl thiadiazole-based Schiff base receptor was designed for selective and sensitive detection of Al3+ ions. This chemosensor displayed quick responses and excellent selectivity and sensitivity, indicating its potential for chemical analysis and environmental monitoring (Manna et al., 2020).

Piezochromic Behavior in Organic Powders

- Application : A diphenylacrylonitrile derivative exhibited aggregation-enhanced emission effects and distinct piezochromic behaviors under hydrostatic pressure. This property is useful for developing materials with stress-responsive optical properties, applicable in sensors and display technologies (Ouyang et al., 2016).

Corrosion Inhibition

- Application : Certain acrylonitrile derivatives were found to be effective corrosion inhibitors for mild steel in hydrochloric acid. This indicates their potential use in protecting metals from corrosion in industrial settings (Verma et al., 2016).

Properties

IUPAC Name |

(Z)-3-(4-methoxy-3-nitrophenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O4S/c1-26-16-5-3-4-14(10-16)17-12-28-20(22-17)15(11-21)8-13-6-7-19(27-2)18(9-13)23(24)25/h3-10,12H,1-2H3/b15-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSORRVJDUOYNJU-NVNXTCNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B2876130.png)

![2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2876131.png)

![ethyl 2-(3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2876134.png)

![3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2876135.png)

![(Z)-2-Cyano-3-[4-(4-hydroxypiperidin-1-yl)phenyl]-N-propylprop-2-enamide](/img/structure/B2876137.png)

![2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2876140.png)

![2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2876143.png)

![1-(4-((3-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2876152.png)